Home > Products > Screening Compounds P67704 > Velnacrine maleate
Velnacrine maleate - 121445-27-0

Velnacrine maleate

Catalog Number: EVT-10885380
CAS Number: 121445-27-0
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Velnacrine maleate, chemically known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, is a synthetic compound primarily recognized for its role as a potent cholinesterase inhibitor. This mechanism of action enhances cholinergic functions, making it a candidate for therapeutic applications in cognitive disorders such as Alzheimer’s disease. The compound was developed to improve learning and memory functions by increasing acetylcholine levels in the brain, which are typically deficient in Alzheimer’s patients.

Source

Velnacrine maleate was synthesized at Hoechst-Roussel Pharmaceuticals Inc. and has been the subject of various clinical studies aimed at evaluating its efficacy and safety in treating senile dementia of the Alzheimer type .

Classification

Velnacrine maleate falls under the classification of cholinesterase inhibitors, which are compounds that prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning processes. This classification places it within a broader category of drugs used to manage Alzheimer's disease and other cognitive impairments .

Synthesis Analysis

Methods

The synthesis of velnacrine maleate involves a multi-step chemical process. Initially, 9-aminoacridine is reacted with formaldehyde and hydrogen cyanide to form 1,2,3,4-tetrahydro-9-aminoacridine-1-ol. This intermediate compound is then reacted with maleic acid to yield velnacrine maleate.

Technical Details

The industrial production of velnacrine maleate requires stringent control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The synthesis can be summarized in the following steps:

  1. Formation of Intermediate:
    • Reactants: 9-aminoacridine + formaldehyde + hydrogen cyanide
    • Conditions: Controlled temperature and pH
    • Product: 1,2,3,4-tetrahydro-9-aminoacridine-1-ol
  2. Final Product Formation:
    • Reactants: 1,2,3,4-tetrahydro-9-aminoacridine-1-ol + maleic acid
    • Conditions: Similar control measures as above
    • Product: Velnacrine maleate
Molecular Structure Analysis

Structure

The molecular structure of velnacrine maleate can be represented as follows:

  • Chemical Formula: C13_{13}H14_{14}N2_{2}O4_{4}
  • Molecular Weight: Approximately 250.26 g/mol

The compound features an acridine core with an amino group and a hydroxyl group that contribute to its biological activity.

Data

Velnacrine maleate has several relevant identifiers:

  • CAS Number: 121445-27-0
  • PubChem ID: 3035
    These identifiers facilitate the tracking and study of this compound in scientific literature.
Chemical Reactions Analysis

Reactions

Velnacrine maleate is involved in various chemical reactions including:

  1. Oxidation: It can be oxidized to form hydroxylated derivatives.
  2. Reduction: Under specific conditions, it can yield reduced forms.
  3. Substitution: Particularly at the amino group with alkyl halides or acyl chlorides.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
    The products formed depend on the specific conditions applied during these reactions.
Mechanism of Action

Velnacrine maleate operates primarily by inhibiting cholinesterase enzymes such as acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, resulting in elevated levels of this neurotransmitter within synaptic clefts. The enhanced cholinergic transmission is crucial for improving cognitive functions associated with memory and learning processes .

Process Data

The pharmacokinetic profile indicates that peak plasma levels are achieved approximately one hour after oral administration, with a half-life ranging from two to three hours. This rapid absorption and elimination profile suggest that velnacrine maleate may require multiple dosing throughout the day to maintain therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

Velnacrine maleate is typically presented as a crystalline solid. Its physical properties include:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

Key chemical properties include:

  • pH Range: Typically acidic due to the presence of carboxylic acid groups.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH changes.

Relevant data on its reactivity indicates that it can undergo various transformations depending on environmental conditions.

Applications

Velnacrine maleate has several significant applications:

  1. Scientific Research:
    • Used as a model compound for studying cholinesterase inhibition.
    • Investigated for its neuroprotective properties in biological research.
  2. Medical Applications:
    • Primarily developed for treating Alzheimer’s disease.
    • Clinical studies have shown modest improvements in cognitive functions among patients receiving velnacrine maleate compared to placebo groups .
  3. Pharmaceutical Industry:
    • It plays a critical role in the development of new therapeutics aimed at cognitive impairment disorders.
Historical Development and Contextualization of Velnacrine Maleate

Origins in Acridine-Based Cholinesterase Inhibitor Research

Velnacrine maleate (9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate) emerged from systematic investigations into acridine derivatives as acetylcholinesterase inhibitors for Alzheimer’s disease. The foundational work stemmed from observations that tetrahydroaminoacridine (tacrine) exhibited cholinesterase-inhibiting properties but faced significant limitations in efficacy and safety profiles. Researchers at Hoechst-Roussel Pharmaceuticals synthesized velnacrine as part of a structured program to develop compounds targeting senile dementia of the Alzheimer type [1]. The core acridine scaffold was retained due to its high affinity for acetylcholinesterase’s catalytic site, but strategic modifications aimed to enhance blood-brain barrier permeability and duration of action compared to earlier agents like physostigmine [2] [4]. Initial in vitro studies confirmed velnacrine’s potency, with an IC₅₀ of 0.79 µM against human acetylcholinesterase, establishing it as a lead candidate for further optimization [5].

Chronological Evolution of Structural Modifications for Enhanced Efficacy

The structural development of velnacrine maleate involved targeted alterations to the tacrine backbone to improve pharmacokinetic and pharmacodynamic properties:

  • Hydroxylation at C1 Position: Introduction of a hydroxyl group at the C1 position of the acridine ring aimed to enhance water solubility and reduce hepatotoxicity observed with unsubstituted tacrine analogs. This modification also altered metabolic pathways to minimize reactive metabolite formation [5].
  • Amino Group Retention at C9: Preservation of the C9 amino group maintained critical hydrogen bonding with acetylcholinesterase’s gorge residues, ensuring nanomolar-level enzyme affinity [5].
  • Stereochemical Optimization: Although velnacrine was developed as a racemate, studies noted that the (R)-enantiomer contributed disproportionately to cholinesterase inhibition. This insight later informed chiral separation attempts but was not implemented clinically due to development discontinuation [5].

Table 1: Structural Evolution from Tacrine to Velnacrine Maleate

Structural FeatureTacrineVelnacrine MaleateImpact on Drug Properties
C9 SubstitutionAmino groupAmino groupMaintained AChE binding affinity
C1 ModificationUnsubstitutedHydroxyl groupIncreased solubility; Reduced hepatotoxicity
Ring Saturation1,2,3,4-Tetrahydro1,2,3,4-TetrahydroEnhanced BBB penetration
Salt FormHydrochlorideMaleateImproved crystallinity and stability

These refinements yielded a compound with a plasma half-life of 2–3 hours and peak concentrations (Cₘₐₓ) of 49.9–284 ng/mL across dose ranges, supporting twice-daily dosing [5]. In vivo primate studies demonstrated that velnacrine significantly improved delayed matching-to-sample (DMTS) performance in aged macaques, with effects persisting 24 hours post-administration despite undetectable plasma levels—suggesting secondary neuromodulatory mechanisms [2] [4].

Discontinuation Rationale in Pharmaceutical Development

Despite promising cognitive outcomes in clinical trials, velnacrine’s development was terminated due to two interrelated factors:

  • Hepatotoxicity: Phase III trials revealed dose-dependent elevations in liver transaminases (ALT/AST) exceeding 5× the upper limit of normal in 24–30% of patients receiving 150–225 mg/day. This toxicity was reversible upon cessation but necessitated frequent monitoring and discontinuations, undermining clinical utility [3] [5]. Mechanistic studies attributed this to reactive quinone-imine metabolites formed via hepatic CYP450 oxidation of the acridine ring, analogous to tacrine’s metabolic pathway [5].
  • Competitive Landscape: Contemporary cholinesterase inhibitors like donepezil demonstrated comparable efficacy without hepatotoxicity. Regulatory agencies, including the FDA, concluded that velnacrine’s risk-benefit profile was unfavorable, leading to unanimous rejection of approval [5].

Table 2: Development Challenges Versus Contemporary Agents

ParameterVelnacrine MaleateTacrineDonepezil
AChE IC₅₀0.79 µM0.11 µM0.015 µM
Hepatotoxicity Incidence24–30%49%<2%
Regulatory StatusDiscontinued (1994)Approved (1993)Approved (1996)
Key AdvantageRobust DMTS improvementFirst approved AChEiMinimal liver toxicity

Post-discontinuation analyses indicated that lower doses (75 mg/day) reduced hepatotoxicity but yielded only marginal cognitive benefits, insufficient to justify continued development. Research shifted to cholinesterase inhibitors with non-acridine scaffolds and improved safety profiles, relegating velnacrine to a historical case study in structure-toxicity challenges [3] [5].

Properties

CAS Number

121445-27-0

Product Name

Velnacrine maleate

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.